2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide
Description
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-13(27-17-4-2-3-15(21)11-17)20(26)22-16-7-9-25(10-8-16)19-12-18(23-24-19)14-5-6-14/h2-4,11-14,16H,5-10H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJLNBTOFYILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=NNC(=C2)C3CC3)OC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Formation of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting a suitable precursor with cyclopropyl hydrazine.
Coupling Reaction: The chlorophenoxy and pyrazolyl intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structural motifs have demonstrated antiviral properties. For instance, derivatives targeting viral RNA-dependent RNA polymerase (RdRP) have shown promise in inhibiting influenza virus replication. The introduction of the pyrazole and piperidine groups may enhance the interaction with viral proteins, potentially leading to effective antiviral agents against influenza and other viral infections .
Anticancer Properties
Compounds featuring the pyrazole moiety have been explored for their anticancer activities. Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The amide group present in this compound is known for its anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antiviral Screening
A study focused on synthesizing derivatives of pyrazole-based compounds for antiviral screening found that compounds with similar substituents effectively inhibited viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.
Case Study 2: Anticancer Activity
In another investigation, a series of pyrazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity. The study concluded that the incorporation of different substituents could lead to improved selectivity and potency against cancer cells.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Structure: Shares a propanamide-piperidine core but substitutes the 3-chlorophenoxy group with a 2-fluorophenyl moiety and adds a phenylethyl chain on the piperidine nitrogen.
- Key Differences: Substituent Effects: The 2-fluorophenyl group (electron-withdrawing) may alter receptor affinity compared to the 3-chlorophenoxy group.
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide
- Structure : Retains the cyclopropyl-pyrazole motif but replaces the piperidine group with morpholine and introduces a trifluoromethyl group on the pyrazole ring.
- Solubility: Morpholine’s oxygen atom may increase solubility compared to piperidine.
- Synthesis Data : Molecular weight 366.77 g/mol; CAS 1005667-71-9 .
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
- Structure: Features a sulfonamide linker instead of a propanamide and a 3-chlorophenoxymethyl group on the pyrazole.
- Substituent Placement: The 3-chlorophenoxy group is attached via a methylene bridge, altering steric interactions.
- CAS Data : Registered under 1005629-66-2 .
(Iso)butyryl Fentanyl Derivatives
- Structure : Examples include 2-methyl-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide, which shares a piperidine-propanamide core but incorporates phenyl and isopropyl groups.
- Key Differences: Receptor Targeting: Fentanyl derivatives are potent µ-opioid receptor agonists, whereas the target compound’s pyrazole-cyclopropyl group may favor non-opioid targets. Bioactivity: The absence of an anilino group in the target compound likely reduces opioid-like effects .
Structural and Functional Analysis Table
Research Findings and Implications
- Electron-Withdrawing Groups: The 3-chlorophenoxy group in the target compound may confer stronger receptor binding compared to fluorophenyl analogues due to chlorine’s higher electronegativity .
- Linker Impact : Propanamide linkers generally exhibit better metabolic stability than sulfonamides, favoring oral bioavailability in drug design .
Biological Activity
The compound 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide , also known by its CAS number 2034201-20-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a cyclopropyl pyrazole moiety and a chlorophenoxy group. Its molecular formula is with a molecular weight of approximately 388.9 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide. For instance, derivatives containing pyrazole rings have demonstrated significant cytotoxic effects against various human cancer cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4r | RKO | 60.70 |
| 4s | HeLa | 78.72 |
| 4q | PC-3 | 49.79 |
The above table summarizes the IC50 values for selected derivatives in specific cancer cell lines, indicating their potency in inhibiting cell growth .
Antiparasitic Activity
Compounds with similar structural features have been evaluated for their activity against parasites such as Leishmania and Trypanosoma brucei. For example, certain derivatives exhibited notable leishmanicidal activity, with effective concentrations significantly lower than traditional treatments .
Table 2: Antiparasitic Activity of Related Compounds
| Compound | Target Parasite | EC50 (µM) |
|---|---|---|
| TPP+-C10 | Trypanosoma brucei | 1.0 ± 0.6 |
| TPP+-C12 | Leishmania mexicana | 1.0 ± 0.7 |
These results suggest that structural modifications in pyrazole derivatives can enhance their antiparasitic efficacy, making them promising candidates for further development .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Some studies indicate that pyrazole derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the cytotoxic effects observed in cancer cell lines.
- Inhibition of Key Enzymes : Certain derivatives are known to inhibit enzymes critical for parasite survival, such as those involved in nucleotide synthesis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of bis(spiro pyrazolone)cyclopropanes, which showed promising results against yeast and human cancer cell lines . The study utilized the MTS assay to assess cell viability after treatment with various concentrations of these compounds.
Figure 1: Cell Viability Assay Results
Cell Viability Assay
This figure illustrates the dose-dependent effect of selected compounds on cell viability across different cancer cell lines.
Q & A
Q. What are the key synthetic methodologies for preparing 2-(3-chlorophenoxy)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 3-chlorophenoxy group.
- Amide coupling between the propanamide backbone and the piperidine-pyrazole moiety using coupling agents like EDCI or HOBt .
- Cyclopropane functionalization on the pyrazole ring via [2+1] cycloaddition or alkylation under inert conditions . Reaction optimization requires strict control of temperature (e.g., 0–5°C for sensitive intermediates) and pH (neutral to slightly basic for amide bond stability) .
Q. How is structural characterization performed for this compound?
Analytical techniques include:
- NMR spectroscopy : - and -NMR confirm the presence of the cyclopropyl group (δ ~0.5–1.5 ppm) and amide protons (δ ~6.5–8.5 ppm) .
- HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 456.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
Conflicting results, such as variable kinase inhibition potency, may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMSO) can stabilize certain conformers, altering binding affinity .
- Isomeric impurities : Chiral centers (e.g., in the piperidine ring) require enantiomeric resolution via chiral HPLC or asymmetric synthesis .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls like staurosporine .
Q. What computational strategies are effective for predicting the binding mode of this compound to target proteins?
- Molecular docking : Use software like AutoDock Vina with crystal structures of homologous kinases (e.g., PDB: 1WY) to model interactions with the pyrazole and chlorophenoxy groups .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds between the amide group and conserved lysine residues .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions from hydrophobic (cyclopropyl) and electrostatic (chlorophenoxy) moieties .
Q. How to design structure-activity relationship (SAR) studies for optimizing target selectivity?
- Core modifications : Replace the cyclopropyl group with larger substituents (e.g., cyclopentyl) to probe steric effects in hydrophobic pockets .
- Bioisosteric replacement : Substitute the chlorophenoxy group with trifluoromethyl or nitro groups to enhance π-π stacking or dipole interactions .
- Pharmacophore mapping : Overlay active analogs to identify critical features (e.g., amide orientation) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar compounds?
Discrepancies arise from:
- Protecting group strategies : Boc vs. Fmoc protection for the piperidine nitrogen impacts reaction efficiency .
- Catalyst choice : Pd(PPh) vs. PdCl(dppf) in cross-coupling steps alters cyclopropane functionalization yields (45% vs. 72%) .
- Purification methods : Column chromatography (silica vs. alumina) affects recovery of polar intermediates .
Methodological Recommendations
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase profiling : Screen against a panel of 50 kinases at 1 µM to identify off-target effects .
- IC determination : Use ADP-Glo™ assays with serial dilutions (0.1–100 µM) and fit data to a four-parameter logistic model .
- Cellular assays : Measure anti-proliferative activity in cancer cell lines (e.g., HCT-116) with EC values normalized to cytotoxicity controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
